molecular formula C16H13FN2O3 B5767511 N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5767511
M. Wt: 300.28 g/mol
InChI Key: YQUFSDRQOZKGHK-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as FBDH, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. FBDH belongs to the class of hydrazide derivatives and has been studied for its various biological activities.

Mechanism of Action

The mechanism of action of N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it is believed to act through multiple pathways. N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and modulate the immune system. N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is stable under normal lab conditions. However, N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide also has limited bioavailability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide research. One potential area of study is the development of N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide derivatives with improved solubility and bioavailability. Another area of study is the investigation of N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide could also be studied for its potential as a modulator of the immune system in autoimmune diseases. Overall, N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has shown promising biological activities and has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluorobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst. The reaction proceeds under mild conditions and yields N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a white crystalline solid.

Scientific Research Applications

N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its biological activities. It has been shown to exhibit anticancer, antifungal, antibacterial, and anti-inflammatory properties. N'-(4-fluorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been investigated for its potential as a neuroprotective agent and as a modulator of the immune system.

properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-12-7-5-11(6-8-12)9-18-19-16(20)15-10-21-13-3-1-2-4-14(13)22-15/h1-9,15H,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUFSDRQOZKGHK-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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